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Compound of Interest

Compound Name: 2-Bromo-3,5-dinitropyridine

Cat. No.: B102644

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,5-dinitropyridine is a heterocyclic aromatic compound with potential applications
in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted
with a bromine atom and two nitro groups, makes it an interesting candidate for further
functionalization and development. Accurate spectroscopic characterization is a critical first
step in utilizing this compound for any research or development purpose.

This technical guide provides an overview of the key spectroscopic techniques used to
characterize 2-Bromo-3,5-dinitropyridine: Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive experimental
datasets for this specific molecule are not readily available in public databases, this document
outlines the expected spectral characteristics and provides generalized experimental protocols
for these analytical methods.

Compound Information
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Property Value Source
Chemical Name 2-Bromo-3,5-dinitropyridine

CAS Number 16420-30-7 [1]
Molecular Formula CsH2BrNsOa4 [1]
Molecular Weight 247.99 g/mol [1]

Spectroscopic Data Summary

As of the latest literature review, detailed experimental spectroscopic data (NMR, IR, MS) for 2-
Bromo-3,5-dinitropyridine has not been published in widely accessible scientific databases.
The following sections provide an overview of the expected spectral features based on the
compound's structure.

'H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy

The *H NMR spectrum of 2-Bromo-3,5-dinitropyridine is expected to be simple, showing two
signals in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the
strong electron-withdrawing effects of the two nitro groups and the bromine atom, these signals
are anticipated to appear at a high chemical shift (downfield), likely in the range of 8.0-9.5 ppm.
The coupling between these two protons would result in a doublet for each signal.

13C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy

The 13C NMR spectrum will provide information on the carbon skeleton of the molecule. Five
distinct signals are expected, one for each carbon atom in the pyridine ring. The chemical shifts
will be influenced by the attached substituents. The carbon atom bearing the bromine (C2) and
the carbons bearing the nitro groups (C3 and C5) are expected to be significantly deshielded.

IR (Infrared) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. For 2-Bromo-
3,5-dinitropyridine, the following characteristic absorption bands are expected:
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Aromatic C-H stretching: Around 3000-3100 cm~1

Asymmetric and symmetric NO2 stretching: Strong absorptions typically in the regions of
1500-1560 cm~* and 1335-1365 cm™1, respectively.

Aromatic C=C and C=N stretching: In the range of 1400-1600 cm~1

C-Br stretching: Typically below 800 cm~1

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The molecular ion peak ([M]*) would be expected at m/z corresponding to the
molecular weight of 2-Bromo-3,5-dinitropyridine (247.99 g/mol ). Due to the presence of
bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two
peaks of nearly equal intensity separated by 2 m/z units ([M]* and [M+2]*), corresponding to
the natural abundance of the 7°Br and 81Br isotopes.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic
characterization of a chemical compound like 2-Bromo-3,5-dinitropyridine.
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Caption: General workflow for the synthesis and spectroscopic analysis of a chemical
compound.

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic techniques
discussed. The specific parameters may need to be optimized for 2-Bromo-3,5-
dinitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6
mL of a deuterated solvent (e.g., CDClz, DMSO-de) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Acquire a proton spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
e 13C NMR Acquisition:

o Acquire a carbon spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

Infrared (IR) Spectroscopy

o Sample Preparation (ATR - Attenuated Total Reflectance):
o Place a small amount of the solid sample directly onto the ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the
built-in clamp.
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e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a
universal ATR accessory.

o Data Acquisition:

o

Collect a background spectrum of the empty ATR crystal.

[¢]

Collect the sample spectrum over a typical range of 4000-400 cm™—1.

[e]

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

[e]

The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,
methanol, acetonitrile).

 Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI).

o Data Acquisition:

o Introduce the sample solution into the ion source via direct infusion or through a liquid
chromatography (LC) system.

o Acquire the mass spectrum in positive or negative ion mode.

o Scan a mass range that includes the expected molecular weight of the compound (e.g.,
m/z 50-500).

o The high-resolution mass spectrometry (HRMS) can be used to confirm the elemental

composition.

Conclusion

While a complete, experimentally verified set of spectroscopic data for 2-Bromo-3,5-
dinitropyridine is not currently available in the public domain, this guide provides a
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foundational understanding for researchers and professionals working with this compound. The
outlined expected spectral characteristics and generalized experimental protocols offer a
starting point for the in-house characterization and quality control of 2-Bromo-3,5-
dinitropyridine. Any future work involving this molecule should prioritize the acquisition and
publication of its full spectroscopic data to facilitate further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. bocsci.com [bocsci.com]

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-3,5-dinitropyridine:
A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102644+#spectroscopic-data-nmr-ir-ms-for-2-bromo-
3-5-dinitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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